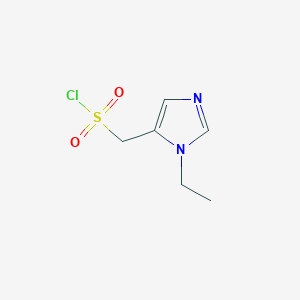(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC17721421
Molecular Formula: C6H9ClN2O2S
Molecular Weight: 208.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9ClN2O2S |
|---|---|
| Molecular Weight | 208.67 g/mol |
| IUPAC Name | (3-ethylimidazol-4-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C6H9ClN2O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3 |
| Standard InChI Key | LOWJAWVWXDOUJS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=NC=C1CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
The molecular formula of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride is C₆H₁₀ClN₂O₂S, with a molecular weight of 209.52 g/mol. The imidazole ring is substituted at the 1-position with an ethyl group (-C₂H₅) and at the 5-position with a methanesulfonyl chloride moiety (-CH₂SO₂Cl). This configuration introduces significant electrophilicity at the sulfur center, enabling nucleophilic substitution reactions .
Key Structural Features:
-
Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Ethyl Substituent: Enhances lipophilicity and steric bulk, influencing solubility and reactivity .
-
Methanesulfonyl Chloride Group: A strong electron-withdrawing group that activates the molecule for reactions with amines, alcohols, or thiols .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀ClN₂O₂S | Calculated |
| Molecular Weight | 209.52 g/mol | Calculated |
| Density | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely soluble in DCM, MeCN | Inferred |
Synthetic Pathways
Route 1: Sulfonylation of Imidazole Derivatives
-
Precursor Synthesis: Begin with 1-ethyl-1H-imidazole-5-methanol. React this intermediate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base .
This method mirrors the sulfonylation steps used in synthesizing related oxazolidinone antibiotics .
Route 2: Functionalization of Chloromethyl Imidazoles
-
Chloromethyl Intermediate: Start with 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride . Treat this compound with sodium methanesulfinate in a polar aprotic solvent (e.g., DMF) to substitute the chloride with a sulfonate group, followed by chlorination with thionyl chloride (SOCl₂) .
Table 2: Comparison of Synthetic Yields for Analogous Compounds
| Compound | Yield (%) | Conditions | Source |
|---|---|---|---|
| (1-Methylimidazol-5-yl)methanesulfonyl chloride | 66 | MsCl, Et₃N, DCM, 0–25°C | |
| 5-(Chloromethyl)-1-ethylimidazole | 55 | SOCl₂, benzene, reflux |
Applications in Antibacterial Drug Development
Sulfonyl chloride derivatives of imidazole are pivotal in constructing hybrid antibiotics. For example:
-
Nitroimidazole Hybrids: Compounds like 4-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiomorpholine-1,1-dioxide exhibit potent activity against Helicobacter pylori (MIC: 8 µg/disc) . The sulfonyl group enhances membrane permeability and target binding.
-
Oxazolidinone Derivatives: Methanesulfonyl chloride is used to introduce sulfonamide linkages in linezolid analogs, which inhibit Gram-positive pathogens like MRSA .
Mechanism of Action:
The electrophilic sulfur in (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride reacts with bacterial enzyme nucleophiles (e.g., cysteine thiols), disrupting essential metabolic pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume